2-(4-Hydroxyphenyl)propionic acid

説明

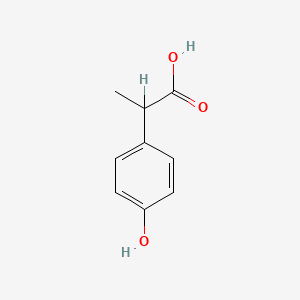

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMPVANGNPCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90917911 | |

| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-96-5 | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FH3476SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenyl-2-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence of 2 4 Hydroxyphenyl Propanoic Acid

Occurrence in Biological Systems

Microbial Production and Origin

While direct microbial synthesis of 2-(4-hydroxyphenyl)propanoic acid is not extensively documented, the production of structurally similar compounds by microorganisms is well-established, pointing to potential biosynthetic pathways. Microbes, particularly bacteria and fungi, play a crucial role in the transformation of plant-derived phenolic acids, such as p-coumaric acid, which is abundant in nature. nih.gov

Research has shown that certain microorganisms can metabolize phenylpropanoids into related propanoic acid derivatives. For instance, the bacterium Lactobacillus plantarum is known to possess a metabolic pathway that reduces hydroxycinnamic acids. In this pathway, it converts p-coumaric acid into phloretic acid (3-(4-hydroxyphenyl)propanoic acid) and m-coumaric acid into 3-(3-hydroxyphenyl)propionic acid. nih.gov This reduction pathway is an alternative to the more common decarboxylation route. nih.gov Similarly, the white-rot fungus Pycnoporus cinnabarinus metabolizes p-coumaric acid through a reductive pathway that results in 3-(4-hydroxyphenyl)-propanol as a terminal product. researchgate.net

The degradation of complex aromatic structures by fungi also provides evidence for the formation of related compounds. The white-rot basidiomycete Phanerochaete chrysosporium can metabolize a diarylpropane lignin (B12514952) model compound that features a propionic acid side chain, breaking it down through oxidative decarboxylation. nih.gov These examples of microbial action on prevalent plant phenolics and lignin-related structures suggest that 2-(4-hydroxyphenyl)propanoic acid is likely a metabolite formed during the complex degradation of organic matter in the environment. nih.gov

Table 1: Examples of Microbial Transformation of Related Phenylpropanoids

| Microorganism | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Lactobacillus plantarum | p-Coumaric acid | Phloretic acid (3-(4-hydroxyphenyl)propanoic acid) | nih.gov |

| Lactobacillus plantarum | m-Coumaric acid | 3-(3-hydroxyphenyl)propionic acid | nih.gov |

| Pycnoporus cinnabarinus | p-Coumaric acid | 3-(4-hydroxyphenyl)-propanol | researchgate.net |

| Phanerochaete chrysosporium | Diarylpropane lignin model | Anisyl alcohol, 4-ethoxy-3-methoxybenzyl alcohol | nih.gov |

| Bacillus megaterium | p-Coumaric acid | 4-Vinylphenol | nih.gov |

Association with Lignin and Cell Wall Polymers

2-(4-Hydroxyphenyl)propanoic acid is structurally classified as a phenylpropanoid, a class of compounds that are the fundamental building blocks of lignin. foodb.ca Lignin is a complex, amorphous polymer found in the cell walls of terrestrial plants, providing structural rigidity. It is formed through the oxidative coupling of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. mdpi.com

The structural similarity of 2-(4-hydroxyphenyl)propanoic acid to the p-hydroxyphenyl (H) units of lignin suggests a close association. Indeed, p-hydroxyphenyl propionic acid has been utilized as a model compound for lignin in degradation studies, underscoring this connection. researchgate.net The microbial degradation of lignin is a key process in the carbon cycle, and it releases a variety of smaller aromatic compounds. Studies on lignin-degrading bacteria, such as Rhodococcus jostii, have shown that the breakdown of lignin's H units can produce related metabolites like 4-hydroxyphenylacetic acid. nih.gov Furthermore, the degradation of synthetic lignin model compounds with propionic acid structures by fungi like Phanerochaete chrysosporium has been documented, illustrating a direct pathway from lignin-like structures to phenylpropanoic acid derivatives. nih.gov Therefore, 2-(4-hydroxyphenyl)propanoic acid is considered to be a lignin-associated compound, likely originating from the biological or chemical breakdown of plant cell wall polymers.

Conjugated Forms and Derivatives in Plants

In the plant kingdom, 2-(4-hydroxyphenyl)propanoic acid can exist not only in its free form but also as conjugated derivatives. Plant tissues, particularly through cell and tissue culture systems, have demonstrated the ability to metabolize and transform this compound into more complex molecules.

A significant finding in this area comes from research on Panax ginseng (Korean ginseng). Root cultures of P. ginseng have been shown to biotransform 2-(4-hydroxyphenyl)propionic acid by converting it into its corresponding glucosyl esters and glucosides. medchemexpress.com This process of glycosylation, the attachment of sugar moieties, is a common detoxification and storage mechanism in plants, increasing the water solubility and modifying the biological activity of the parent compound. The biotransformation results in both R- and S-isomers of the glucosyl esters and glucosides. medchemexpress.com

Table 2: Plant-Derived Conjugates of 2-(4-Hydroxyphenyl)propanoic acid

| Plant Species | Culture Type | Parent Compound | Conjugated Derivatives | Reference |

|---|---|---|---|---|

| Panax ginseng | Root Culture | 2-(4-Hydroxyphenyl)propanoic acid | R/S Glucosyl Esters, R/S Glucosides | medchemexpress.com |

This ability of plant cells to create derivatives highlights a dynamic metabolic role for 2-(4-hydroxyphenyl)propanoic acid within the plant, where it can be incorporated into various metabolic pathways, leading to the formation of diverse natural products.

Synthetic Methodologies for 2 4 Hydroxyphenyl Propanoic Acid and Its Analogues

Chemical Synthesis Approaches

Chemical strategies for synthesizing 2-(4-Hydroxyphenyl)propanoic acid often involve multi-step processes that leverage common starting materials and well-established reaction types.

Reaction of 4-Hydroxybenzaldehyde with Malonic Acid

The condensation of an aldehyde with malonic acid is a classic method in organic synthesis. For the synthesis of hydroxylated cinnamic acids, such as p-coumaric acid from p-hydroxybenzaldehyde and malonic acid, the reaction can be facilitated by organic bases like pyridine (B92270) or quinoline (B57606). ias.ac.in This condensation typically yields an unsaturated acid, which would then require a subsequent reduction step to produce the target saturated propanoic acid derivative. For instance, the condensation of m-hydroxybenzaldehyde with malonic acid in the presence of quinoline at 80-85°C has been reported to yield m-hydroxy-cinnamic acid. ias.ac.in A similar strategy could be applied using 4-hydroxybenzaldehyde, followed by reduction of the resulting cinnamic acid double bond to afford 2-(4-Hydroxyphenyl)propanoic acid.

Hydrolysis of Ester Derivatives

The hydrolysis of ester precursors is a common final step in the synthesis of carboxylic acids like 2-(4-Hydroxyphenyl)propanoic acid and its analogues. chemguide.co.ukmasterorganicchemistry.com This method, often referred to as saponification when carried out under basic conditions, is typically efficient and high-yielding. masterorganicchemistry.com The ester itself can be synthesized through various routes, such as the reaction of a phenol (B47542) with an alpha-halogenated propionic ester. google.com

The process generally involves heating the ester under reflux with a dilute acid (like HCl) or, more commonly, a dilute alkali (like NaOH). chemguide.co.ukyoutube.com Alkaline hydrolysis is often preferred as the reaction is irreversible, leading to the formation of a carboxylate salt, which can then be easily acidified to yield the final carboxylic acid. chemguide.co.ukyoutube.com

For example, 2-(4-Acetoxyphenoxy)propanoic acid can be hydrolyzed by refluxing in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid to yield 2-(4-hydroxyphenoxy)propanoic acid. prepchem.com Another documented procedure involves the hydrolysis of 2-(4-hydroxyphenoxy) ethyl propionate (B1217596) using a 10% sodium hydroxide (B78521) solution at room temperature for 3 hours, followed by acidification with hydrochloric acid to precipitate the product with a 93% yield. google.com Similarly, the synthesis of a fenofibrate (B1672516) metabolite, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, can be achieved through the mild alkaline hydrolysis of its corresponding ester. nih.gov

Table 1: Examples of Ester Hydrolysis for Propanoic Acid Derivatives

| Starting Ester | Reagents | Conditions | Product | Yield | Reference |

| 2-(4-Acetoxyphenoxy)propanoic acid | Ethanol, conc. HCl | Reflux, 2 hours | 2-(4-hydroxyphenoxy)propanoic acid | 93% | prepchem.com |

| 2-(4-hydroxyphenoxy) ethyl propionate | 10% NaOH, then 2mol/L HCl | Room temp, 3h (hydrolysis); Ice-bath (acidification) | 2-[4-(hydroxyphenoxy)] propionic acid | 93% | google.com |

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Sodium hydroxide, water | 20°C, 3 hours | (R)-(+)-2-(-4-hydroxyphenoxy)propionic acid | 92.3% | chemicalbook.com |

Synthesis via Acyl-CoA Synthase/Thiolase Activity

Thiolase enzymes catalyze the reversible Claisen condensation of two acyl-coenzyme A (CoA) thioesters, a fundamental carbon-carbon bond-forming reaction in various metabolic pathways. princeton.eduebi.ac.uk Acetoacetyl-CoA thiolases, for instance, are involved in biosynthetic routes like steroidogenesis by catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. ebi.ac.ukebi.ac.uk This enzymatic machinery provides a basis for the biosynthesis of more complex molecules.

Development of Sequential One-Pot Synthesis Strategies

Another patented method involves protecting the hydroxyl group of hydroquinone (B1673460) as a benzyl (B1604629) ether, followed by reaction with ethyl 2-bromopropionate to form the ether linkage. google.com The protecting group is then removed, and the ester is hydrolyzed in a sequential process to yield 2-[4-(hydroxyphenoxy)]propionic acid. google.com These methods demonstrate the utility of combining multiple reaction steps to simplify production and improve yields.

Biocatalytic and Biotechnological Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole microbial cells or isolated enzymes allows for reactions to occur under mild conditions, often with high regio- and stereoselectivity.

Microbial Hydroxylation of Precursors (e.g., 2-Phenoxypropionic acid)

Microbial hydroxylation is a powerful tool for producing hydroxylated aromatic compounds. Various microorganisms can introduce a hydroxyl group onto an aromatic ring with high specificity.

Research has shown that 2-(p-hydroxyphenyl)propionic acid can be produced from 2-phenylpropionic acid using microorganisms. tandfonline.com Streptomyces rimosus was identified as having the highest hydroxylating activity, achieving a 60% conversion rate from a 0.2% substrate concentration. tandfonline.com The enzyme responsible is suggested to be an iron-containing protein that requires molecular oxygen. tandfonline.com

Similarly, the production of (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate for herbicides, is achieved through the microbial hydroxylation of R-2-phenoxypropionic acid (R-PPA). nih.govnih.govnih.gov Fungi such as Beauveria bassiana, Penicillium oxalicum, and Aspergillus versicolor have demonstrated this capability. nih.govnih.govproquest.com For Beauveria bassiana, optimizing fermentation conditions, including the addition of H₂O₂, significantly improved the product titer, suggesting the involvement of a peroxidase-type enzyme. nih.gov Solid-state fermentation using B. bassiana on rice bran has also been shown to be an effective production method, reaching a yield of 77.78%. nih.gov

Table 2: Microbial Production of Hydroxylated Propanoic Acids

| Microorganism | Precursor Substrate | Product | Key Findings | Reference |

| Streptomyces rimosus | 2-Phenylpropionic acid | 2-(p-hydroxyphenyl)propionic acid | Achieved 60% conversion; reaction is not stereoselective. | tandfonline.com |

| Beauveria bassiana | (R)-2-Phenoxypropionic acid | (R)-2-(4-hydroxyphenoxy)propionic acid | H₂O₂ addition enhanced production, suggesting peroxidase activity. Titer improved from 9.60 g/L to 19.53 g/l under optimized conditions. | nih.gov |

| Aspergillus versicolor A12 | R-2-Phenoxypropionic acid | (R)-2-(4-hydroxyphenoxy)propionic acid | Achieved a conversion rate of 40.24% from 10 g/L of substrate after 72 hours. | nih.govproquest.com |

| Penicillium oxalicum A5 | R-2-Phenoxypropionic acid | (R)-2-(4-hydroxyphenoxy)propionic acid | Achieved a conversion rate of 21.18% from 10 g/L of substrate after 72 hours. | nih.govproquest.com |

| Beauveria bassiana ZJB16007 | R-2-Phenoxypropionic acid | (R)-2-(4-hydroxyphenoxy)propionic acid | Solid-state fermentation on rice bran yielded 77.78% conversion. | nih.gov |

Enzymatic Biotransformation (e.g., Fungal Peroxygenase-Catalyzed Hydroxylation)

Fungal peroxygenases, a unique class of extracellular heme-thiolate enzymes, are capable of catalyzing the selective monooxygenation of a wide array of organic compounds using hydrogen peroxide (H₂O₂) as a cosubstrate. nih.gov These enzymes can perform hydroxylation of aromatic rings and benzylic compounds, making them relevant for the synthesis of hydroxylated derivatives of profens. nih.gov

One of the best-characterized fungal peroxygenases is from Agrocybe aegerita. nih.gov This enzyme has been shown to catalyze the H₂O₂-dependent hydroxylation of various substrates. nih.gov The catalytic cycle of these enzymes often involves a hydrogen abstraction and oxygen rebound mechanism. nih.gov Research has demonstrated that fungal peroxygenases can hydroxylate linear, branched, and cyclic alkanes with high efficiency and regioselectivity. nih.gov For instance, the hydroxylation of n-heptane and n-octane proceeds with complete stereoselectivity for the (R)-enantiomer of the corresponding 3-alcohol. nih.gov

Unspecific peroxygenases (UPOs) are a fascinating type of biocatalyst that can transfer oxygen from a peroxide to various organic substrates, including those with less reactive carbons. mdpi.com These enzymes can catalyze a range of oxygenation reactions such as hydroxylation and epoxidation. mdpi.com The substrate range of a UPO combines both monooxygenase and peroxidase activities. mdpi.com

The application of fungal peroxygenases extends to the conversion of compounds like 5-hydroxymethylfurfural (B1680220) (HMF). An aryl-alcohol oxidase (AAO) can oxidize HMF to 2,5-formylfurancarboxylic acid (FFCA). nih.gov Subsequently, a fungal unspecific heme peroxygenase can utilize the H₂O₂ generated by the AAO to convert FFCA into 2,5-furandicarboxylic acid (FDCA). nih.gov

Application of Cell and Tissue Culture Models for Enhanced Production

Cell and tissue culture models offer a controlled environment for the production of specific chemical compounds. For instance, the production of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for certain herbicides, has been optimized using the fungus Beauveria bassiana. nih.gov

Initial studies comparing agitated and static cultivation revealed that static cultivation was more conducive to HPOPA production. nih.gov Further optimization of the culture medium identified glucose as the optimal carbon source, peptone as the best organic nitrogen source, and ammonium (B1175870) sulfate (B86663) as the ideal inorganic nitrogen source. nih.gov The production of HPOPA was significantly enhanced by optimizing the concentrations of glucose, peptone, and H₂O₂ through a Central Composite Design (CCD). The optimized conditions led to a more than two-fold increase in the HPOPA titer, from 9.60 g/l to 19.53 g/l. nih.gov

Plant cell culture also utilizes synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) to induce callus formation, which can then be manipulated for plant regeneration through somatic embryogenesis. caissonlabs.com This highlights the potential of using plant cell cultures for producing valuable secondary metabolites.

Synthesis of Derivatives and Analogs

The synthesis of derivatives and analogs of 2-(4-hydroxyphenyl)propanoic acid is an active area of research, driven by the potential for discovering new compounds with valuable biological activities.

Synthesis of Substituted Propanoic Acids with 4-Hydroxyphenyl Moieties

A variety of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govresearchwithnj.comnih.govresearchgate.net The synthesis often begins with the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) or acrylic acid to yield key intermediates. nih.gov These intermediates can then be further modified to produce a range of derivatives, including hydrazones. nih.gov

For example, hydrazones containing heterocyclic substituents have demonstrated potent and broad-spectrum antimicrobial activity. researchwithnj.comresearchgate.net Some of these compounds have also been investigated for their anticancer properties. mdpi.com Specifically, derivatives with a 2-furyl substituent have shown significant cytotoxic activity against A549 non-small cell lung cancer cells. mdpi.com

The synthesis of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid can be achieved through the hydrolysis of its methyl ester using sodium hydroxide. chemicalbook.com An alternative multi-step synthesis involves the reaction of phenol with S-2-chloropropionic acid, followed by halogenation and subsequent reaction under pressure to yield the final product. google.com

The following table summarizes some of the synthesized derivatives and their reported activities:

| Compound/Derivative | Starting Materials | Reported Activity | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | 4-Aminophenol, Methyl acrylate/Acrylic acid | Antimicrobial | nih.govresearchwithnj.comnih.govresearchgate.net |

| Hydrazones with heterocyclic substituents | 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazide, Aromatic aldehydes | Antimicrobial | nih.govresearchwithnj.comresearchgate.net |

| Derivative with 2-furyl substituent | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | Anticancer | mdpi.com |

| (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Intermediate for herbicides | chemicalbook.com |

| (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | Phenol, S-2-chloropropionic acid | Intermediate for herbicides | google.com |

Strategies for Enantioselective Preparation

Enantioselective synthesis is crucial for producing optically pure compounds, which is often a requirement for pharmaceutical applications. Lipase-catalyzed hydrolysis is a common method for the kinetic resolution of racemic esters.

The stereoselective hydrolysis of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester (2-HPPAEE) has been investigated using various lipases. Lipase (B570770) AK was identified as a highly effective catalyst, providing both high catalytic activity and enantioselectivity. researchgate.net Under optimized conditions of temperature, pH, enzyme dosage, and substrate concentration, a conversion of up to 49% and an enantiomeric excess of the product (eep) of 98% were achieved. researchgate.net

Immobilized enzymes are often used to improve stability and reusability. For instance, Pseudomonas fluorescence lipase immobilized on a metal-organic framework (UIO-66) has been used for the kinetic resolution of 2-(4-hydroxyphenyl) propionic acid ethyl ester, achieving a conversion rate of 47%. researchgate.net

The synthesis of optically active 3-aryl-2-alkoxy propanoic acid derivatives, such as ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, serves as a key step in the production of certain pharmaceutically important compounds. google.com Retrosynthetic analysis reveals that a key intermediate for these compounds is a secondary alcohol that can be elaborated through O-alkylation and debenzylation steps. google.com

The table below details some enantioselective preparation methods:

| Target Compound | Method | Enzyme/Catalyst | Key Findings | Reference |

| (R)-(-)-2-(4-Hydroxyphenyl)propanoic acid | Stereoselective hydrolysis of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester | Lipase AK | 49% conversion, 98% eep | researchgate.net |

| 2-(4-Hydroxyphenyl)propionic acid | Kinetic resolution of 2-(4-hydroxyphenyl) propionic acid ethyl ester | Immobilized Pseudomonas fluorescence lipase | 47% conversion rate | researchgate.net |

| Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | Enantioselective synthesis | Not specified | Key intermediate for PPAR agonists | google.com |

Biological Activities and Mechanistic Studies of 2 4 Hydroxyphenyl Propanoic Acid

Antioxidant Activity

2-(4-Hydroxyphenyl)propanoic acid, also known as 4-hydroxyhydratropic acid, has demonstrated notable antioxidant properties. nih.govnih.gov Its capacity to counteract oxidative stress is a key area of scientific investigation. This activity is attributed to its specific chemical structure, which allows it to engage in processes that neutralize harmful reactive oxygen species (ROS). nih.gov

Mechanisms of Free Radical Scavenging

The primary mechanism behind the antioxidant activity of 2-(4-hydroxyphenyl)propanoic acid is its ability to act as a free radical scavenger. The hydroxyl group attached to the phenolic ring is crucial in this process. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating the cellular damage they can cause. nih.gov Furthermore, the presence of an amino group adjacent to the phenolic ring can enhance the electron-donating capacity of the molecule, which further stabilizes the resulting phenoxyl radical after it has scavenged a free radical. nih.gov

Induction of Endogenous Protective Enzymes

Research suggests that compounds with similar phenolic structures can stimulate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. mdpi.com This pathway is a critical cellular defense mechanism against oxidative stress. mdpi.commdpi.com Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes, which encode for endogenous protective enzymes. mdpi.comnih.gov

Modulation of Intracellular Signaling Pathways Related to Oxidative Stress

2-(4-Hydroxyphenyl)propanoic acid and related phenolic compounds can modulate intracellular signaling pathways involved in oxidative stress. mdpi.commdpi.comnih.gov Oxidative stress can trigger various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov By interfering with these pathways, such as down-regulating MAPK activation, these compounds can suppress the expression of inflammatory mediators. nih.gov

The Keap1-Nrf2 pathway is a key regulator of cellular redox homeostasis. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. mdpi.comnih.gov There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression. mdpi.comnih.gov This modulation helps to restore cellular balance and protect against oxidative damage. mdpi.com

Evaluation Methods (e.g., DPPH Radical Scavenging, Ferric Ion Reduction Assays)

The antioxidant capacity of 2-(4-hydroxyphenyl)propanoic acid and its derivatives is commonly evaluated using various in vitro assays. mdpi.comnih.gov These methods are essential for quantifying the ability of a compound to neutralize free radicals or reduce oxidized species. mdpi.com

One of the most widely used methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comscielo.org.co DPPH is a stable free radical that has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to DPPH, it becomes reduced, and the color changes to a pale yellow. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound. mdpi.com

Another common method is the Ferric Ion Reducing Antioxidant Power (FRAP) assay. semanticscholar.orgmdpi.com This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govsemanticscholar.org The reduction is typically detected by the formation of a colored complex at a specific wavelength, providing a measure of the total antioxidant capacity. semanticscholar.org

| Evaluation Method | Principle | Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. mdpi.com | Decrease in absorbance of the DPPH solution, indicating the extent of radical scavenging. scielo.org.co |

| Ferric Ion Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). semanticscholar.org | Formation of a colored ferrous complex, indicating the reducing power of the antioxidant. semanticscholar.org |

Anti-inflammatory Activity

In addition to its antioxidant properties, 2-(4-hydroxyphenyl)propanoic acid and its derivatives have shown potential as anti-inflammatory agents. nih.govnih.gov Inflammation and oxidative stress are often interlinked, with one process capable of inducing and exacerbating the other.

Modulation of Immune Responses

The immunomodulatory properties of compounds containing a 4-hydroxyphenyl moiety are a subject of considerable scientific interest. These compounds have the potential to influence various aspects of the immune system, including the functions of key immune cells like neutrophils, monocytes, and lymphocytes. nih.gov For instance, certain dietary fatty acids can modulate immune and inflammatory responses. nih.govmdpi.com A reduction in total fat intake has been shown to enhance several immune response indicators, such as lymphocyte proliferation and cytokine production. nih.gov

Specifically, supplementation with omega-3 fatty acids has been observed to reduce several functions of neutrophils, monocytes, and lymphocytes, including the production of inflammatory mediators. nih.gov Conversely, an increased intake of certain omega-6 fatty acids did not inhibit many aspects of the immune response but did lead to higher production of inflammatory eicosanoids. nih.gov Some studies suggest that certain fatty acids can selectively inhibit inflammatory responses without affecting T- and B-cell functions. nih.gov

The aryl hydrocarbon receptor (AHR), a transcription factor present in various immune cells, can be activated by small molecules from dietary and metabolic sources, thereby triggering immune response pathways. uu.nl This receptor plays a significant role in immune responses related to health and disease, including autoimmune and inflammatory conditions. uu.nl

Interaction with Nuclear Factor Kappa-B (NF-κB) Pathways

The Nuclear Factor Kappa-B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Research has shown that 3-(4-hydroxyphenyl)propionic acid (HPPA), a major microbial metabolite of procyanidin (B600670) A2, can restrict cellular oxidative stress and inflammation induced by oxidized low-density lipoprotein (ox-LDL) through the NF-κB pathways. rsc.orgrsc.org This suggests a potential role for compounds with a 4-hydroxyphenyl structure in modulating NF-κB activity.

Studies on other molecules containing a 4-hydroxyphenyl group, such as (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, have demonstrated the ability to inhibit cancer cell growth by down-regulating NF-κB activity. nih.gov This compound was found to directly bind to and inhibit IKKβ, a key kinase in the NF-κB pathway. nih.gov Similarly, Bisphenol A (BPA), which also contains a 4-hydroxyphenyl propane (B168953) structure, has been shown to activate the inflammatory transcription factor NF-κB in microglial cells. nih.gov This activation is part of a signaling cascade that influences pro-inflammatory actions. nih.gov

The modulation of the NF-κB pathway is a recurring theme in the biological activities of various phenolic compounds. For instance, nutraceuticals often exert their effects by modulating signaling pathways, including NF-κB. mdpi.com Furthermore, the anti-inflammatory properties of certain fatty acids are linked to their ability to inhibit TLR4-mediated immune signaling and subsequent NF-κB activation. mdpi.com

Effects on Macrophage Inflammatory Responses

Macrophages are central players in the inflammatory process, and their responses can be influenced by various compounds. frontiersin.org The metabolite 3-(4-hydroxyphenyl)propionic acid (HPPA) has been shown to suppress the formation of macrophage foam cells, a key event in the development of atherosclerosis. rsc.orgrsc.org HPPA achieves this by reducing cellular lipid accumulation and inhibiting inflammation, partly through the NF-κB pathway. rsc.orgrsc.org

The influence of fatty acids on macrophage polarization is another area of active research. nih.gov For example, certain polyunsaturated fatty acids can drive macrophages towards an anti-inflammatory M2-like phenotype. mdpi.com Propofol, an anesthetic containing a phenolic structure, has been shown to regulate macrophage functions, including their differentiation and polarization, which in turn affects inflammatory diseases. frontiersin.org It can inhibit the production of pro-inflammatory cytokines by macrophages. frontiersin.org

Furthermore, the anti-inflammatory effects of some fatty acids on macrophages include the inhibition of inflammasome activation and the secretion of pro-inflammatory cytokines like IL-1β. mdpi.comnih.gov

Antimicrobial Efficacy

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.govresearchgate.net Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have emerged as a promising class of compounds with potential antimicrobial applications. researchgate.netnih.govelsevierpure.com

Activity against Multidrug-Resistant Bacterial Pathogens

Synthesized derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial pathogens, including those belonging to the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.netnih.gov These derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL. nih.govnih.gov Activity against Gram-negative pathogens was also observed, with MICs in the range of 8–64 µg/mL. nih.govnih.gov

The following table summarizes the antimicrobial activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant bacteria.

| Compound Type | Bacterial Strain | MIC Range (µg/mL) |

| Hydrazone Derivatives (14-16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Hydrazone Derivatives (14-16) | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Hydrazone Derivatives (14-16) | Gram-negative pathogens | 8 - 64 |

Activity against Drug-Resistant Fungal Species

In addition to their antibacterial properties, these novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited significant activity against drug-resistant fungal species. nih.govnih.govelsevierpure.com This includes activity against various Candida species, with MIC values ranging from 8 to 64 µg/mL. nih.govnih.gov Notably, substantial activity against the emerging multidrug-resistant fungal pathogen Candida auris has been reported, with MICs ranging from 0.5 to 64 µg/mL. nih.govresearchgate.netelsevierpure.com

The table below outlines the antifungal activity of these derivatives.

| Compound Type | Fungal Species | MIC Range (µg/mL) |

| Hydrazone Derivatives (14-16) | Drug-resistant Candida species | 8 - 64 |

| Hydrazone Derivatives (14-16) | Candida auris | 0.5 - 64 |

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial efficacy of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is closely linked to their chemical structure. nih.govelsevierpure.com Initial studies showed that the starting compound, a simple 3-((4-hydroxyphenyl)amino)propanoic acid derivative, had weak antimicrobial activity. nih.gov However, subsequent chemical modifications led to compounds with significantly enhanced potency and a broader spectrum of activity. nih.gov

Hydrazone derivatives containing heterocyclic substituents, specifically compounds 14–16, were identified as the most potent and broad-spectrum antimicrobial agents among the synthesized series. nih.govnih.gov The transformation of a dihydrazide intermediate into various heterocyclic derivatives, such as hydrazones, oxadiazoles, and pyrazoles, was a key strategy in enhancing antimicrobial properties. nih.gov For instance, an oxadiazole derivative showed promising activity against S. aureus and E. faecalis. nih.gov These findings highlight the importance of the hydrazone and other heterocyclic moieties in the observed antimicrobial effects. nih.govsciencedaily.com

Other Investigated Biological Roles

Beyond its more extensively studied functions, 2-(4-Hydroxyphenyl)propanoic acid and its derivatives have been examined for a range of other potential biological activities. These include influences on lipid metabolism, anticancer potential, and effects on processes related to neurodegenerative diseases and bone health.

Modulation of Lipid Metabolism

Research into the metabolic effects of 2-(4-Hydroxyphenyl)propanoic acid has touched upon its potential to modulate lipid metabolism, a key process in the development of atherosclerosis. The formation of macrophage foam cells, a critical event in the initiation of atherosclerotic plaques, is influenced by the balance of cholesterol influx and efflux. nih.govuea.ac.ukmdpi.com

The process of cholesterol efflux from macrophages is a crucial protective mechanism against atherosclerosis and is mediated by transporters such as ATP-binding cassette transporter A1 (ABCA1). nih.gov This transporter facilitates the removal of cholesterol and phospholipids (B1166683) from cells to lipid-poor apolipoproteins, which is the first step in the formation of high-density lipoprotein (HDL) particles. nih.gov Studies have shown that various factors can influence macrophage cholesterol efflux and foam cell formation. mdpi.comresearchgate.net While direct studies on 2-(4-Hydroxyphenyl)propanoic acid's effect on cholesterol efflux and foam cell formation are not extensively detailed in the provided results, the broader context of macrophage lipid metabolism highlights the importance of these pathways as therapeutic targets. uea.ac.ukresearchgate.net

Potential in Cancer Research

The anticancer potential of derivatives of 2-(4-Hydroxyphenyl)propanoic acid has been investigated, particularly against the A549 non-small cell lung cancer cell line. nih.govresearchgate.net In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.net

While the parent compound, 3-((4-hydroxyphenyl)amino)propanoic acid, did not show significant anticancer activity, several of its derivatives demonstrated structure-dependent cytotoxicity against A549 cells. nih.gov For instance, derivatives containing heterocyclic moieties, such as 2-furyl and 5-nitro-2-thienyl groups, exhibited promising anticancer activity, significantly reducing A549 cell viability. nih.gov Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives also reported structure-dependent antiproliferative activity against A549 cells, with certain oxime derivatives showing greater potency than the chemotherapy drug cisplatin. mdpi.com

Table 1: Anticancer Activity of 2-(4-Hydroxyphenyl)propanoic Acid Derivatives against A549 Cells

| Compound/Derivative | Effect on A549 Cell Viability | Reference |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | No noticeable in vitro anticancer activity | nih.gov |

| Derivative with 2-furyl substituent | Significantly reduced viability to 17.2% | nih.gov |

| Derivative with 5-nitro-2-thienyl substituent | Reduced viability to 17.4% | nih.gov |

| Oxime derivative 21 | Reduced viability to 35.3% | mdpi.com |

| Oxime derivative 22 | Reduced viability to 37.6% | mdpi.com |

| Cisplatin (chemotherapy control) | Reduced viability to 65.9% | mdpi.com |

Attenuation of Amyloid-β Aggregation in Neurodegenerative Models

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. frontiersin.org This process leads to the formation of soluble oligomers and insoluble fibrils, which contribute to neuronal damage and cognitive decline. frontiersin.orgnih.gov

A related compound, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), has been shown to inhibit the aggregation of Aβ42, a major isoform of the peptide. nih.govbohrium.com In vitro studies using a thioflavin T assay demonstrated that HMPA could inhibit both the nucleation and elongation phases of Aβ aggregation. nih.govbohrium.com Electron microscopy further revealed that in the presence of HMPA, Aβ42 formed shorter fibrils compared to the control. nih.govbohrium.com These findings suggest that compounds with a similar structure to 2-(4-Hydroxyphenyl)propanoic acid may have the potential to modulate Aβ aggregation, a key target in neurodegenerative disease research. mdpi.com

Protective Effects against Xenobiotic-Induced Cellular Cytotoxicity

Cadmium is a toxic heavy metal that can induce cellular damage through various mechanisms, including the generation of oxidative stress. nih.govmdpi.com Studies have explored the protective effects of various compounds against cadmium-induced cytotoxicity. nih.govnih.govresearchgate.net

For instance, pyruvate (B1213749) has been shown to mitigate the detrimental effects of cadmium on cellular bioenergetics by reducing superoxide (B77818) production and restoring ATP levels. nih.gov Similarly, resveratrol, a natural polyphenol, has demonstrated protective effects against cadmium-induced toxicity in ovine oocytes by reducing reactive oxygen species (ROS) accumulation and preventing mitochondrial dysfunction. nih.gov Ellagic acid has also been found to protect against cadmium-induced apoptosis in HT22 cells by inhibiting oxidative stress. researchgate.net While direct evidence for 2-(4-Hydroxyphenyl)propanoic acid is not available in the search results, the protective mechanisms identified for other compounds against cadmium toxicity highlight potential avenues for investigation.

Potential for Modulating Cytokine Production

Cytokines are signaling molecules that play a crucial role in regulating inflammation and immune responses. Interleukin-10 (IL-10) is a key anti-inflammatory cytokine that helps to limit excessive inflammation. nih.govbiorxiv.org The modulation of cytokine production, particularly the balance between pro-inflammatory and anti-inflammatory cytokines, is a significant area of therapeutic interest. nih.govresearchgate.net

Studies have shown that IL-10 signaling can influence lipid metabolism, specifically by constraining the production of certain ceramides (B1148491) that are associated with heightened inflammatory gene expression. nih.govbiorxiv.orgresearchgate.net Fatty acids have also been shown to differentially regulate the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines by adipocytes. nih.gov Although the direct impact of 2-(4-Hydroxyphenyl)propanoic acid on cytokine production is not detailed in the provided results, the intricate relationship between metabolism and inflammation suggests a potential role for metabolic modulators in influencing cytokine profiles.

Effects on Brain Damage and Neurological Functions

A comprehensive review of existing scientific literature reveals a notable absence of direct research on the specific effects of 2-(4-Hydroxyphenyl)propanoic acid on brain damage and neurological functions. While the broader class of phenolic acids has been a subject of interest in neuroprotective research, studies focusing explicitly on this particular compound are not available.

General research into phenolic acids suggests potential neuroprotective roles through various mechanisms, including antioxidant and anti-inflammatory activities. These compounds are explored for their capacity to mitigate oxidative stress and neuroinflammation, which are critical factors in the pathophysiology of various forms of brain injury and neurodegenerative diseases. However, without specific studies on 2-(4-Hydroxyphenyl)propanoic acid, any discussion of its potential effects in this context would be speculative and fall outside the scope of evidence-based scientific reporting.

Therefore, this section cannot provide detailed research findings or data tables on the effects of 2-(4-Hydroxyphenyl)propanoic acid on brain damage and neurological functions due to the lack of available scientific evidence. Further research is required to determine if this specific compound possesses any of the neuroprotective properties observed in other related phenolic acids.

Metabolism and Pharmacokinetics of 2 4 Hydroxyphenyl Propanoic Acid

Endogenous Formation and Biotransformation

The formation of 2-(4-hydroxyphenyl)propanoic acid in the human body is not a result of direct dietary intake but rather a product of the metabolic breakdown of more complex molecules, primarily polyphenols, by the gut microbiota. nih.govnih.gov Subsequent to its formation, it undergoes further metabolism within the human body.

A diverse array of dietary polyphenols serves as precursors to 2-(4-hydroxyphenyl)propanoic acid. These polyphenolic compounds are abundant in plant-based foods such as fruits, vegetables, cereals, tea, and wine. nih.govmdpi.com Upon ingestion, these complex molecules are not readily absorbed in their native form and travel to the colon, where they are subjected to extensive microbial metabolism.

Key dietary polyphenols that lead to the formation of 2-(4-hydroxyphenyl)propanoic acid include:

Flavonoids: This broad class of polyphenols, which includes flavonols like kaempferol (B1673270), is a significant source. nih.gov For instance, the metabolism of kaempferol by gut bacteria can yield 2-(4-hydroxyphenyl)propanoic acid. nih.gov Similarly, the isoflavone (B191592) genistein, found in soy products, is biotransformed into metabolites including 4-hydroxyphenyl-2-propionic acid. mdpi.com

Procyanidins: These condensed tannins, found in foods like apples, grapes, and cocoa, are polymers of catechin (B1668976) and epicatechin. Their microbial degradation in the colon contributes to the pool of simpler phenolic acids, including hydroxyphenylpropanoic acids.

Caffeic Acid and Chlorogenic Acid: Caffeic acid and its ester, chlorogenic acid, are widespread in coffee and various fruits. mdpi.com Intestinal models have demonstrated their transformation into 3-(3'-hydroxyphenyl)propionic acid, a related compound, indicating the metabolic pathways that can lead to hydroxyphenylpropanoic acids. mdpi.com

| Polyphenol Class | Specific Precursor | Resulting Metabolite(s) | Food Sources |

|---|---|---|---|

| Flavonoids (Flavonols) | Kaempferol | 2-(4-Hydroxyphenyl)propanoic acid | Onions, broccoli, tea, apples, red wine mdpi.com |

| Flavonoids (Isoflavones) | Genistein | 4-Hydroxyphenyl-2-propionic acid | Soy products mdpi.com |

| Hydroxycinnamic Acids | Caffeic Acid / Chlorogenic Acid | 3-(3'-hydroxyphenyl)propionic acid | Coffee, fruits mdpi.com |

The gut microbiota plays an indispensable role in the biotransformation of dietary polyphenols into absorbable phenolic acids like 2-(4-hydroxyphenyl)propanoic acid. nih.gov This microbial action involves a series of enzymatic reactions, including deglycosylation, C-ring fission, and dehydroxylation. mdpi.com

For many flavonoids, the initial step is the hydrolysis of glycosidic bonds by bacterial β-glucosidases, releasing the aglycone. mdpi.com This is followed by the cleavage of the central C-ring of the flavonoid structure. For example, the degradation of flavonols like quercetin (B1663063) and kaempferol involves C-ring fission, leading to the formation of phenylacetic and phenylpropionic acids derived from the original A and B rings. mdpi.com Kaempferol, which possesses a 4'-hydroxy-B-ring, specifically yields 2-(4-hydroxyphenyl)acetic acid, a closely related compound. mdpi.com

Once formed by the gut microbiota and absorbed into the bloodstream, 2-(4-hydroxyphenyl)propanoic acid and other phenolic metabolites are subject to Phase II metabolism, primarily in the liver. nih.gov These conjugation reactions increase the water solubility of the compounds, facilitating their excretion. The principal human metabolic pathways involved are:

Glucuronidation: This process involves the attachment of glucuronic acid to the phenolic hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov For flavonoids, glucuronidation often occurs at the 3-, 7-, and 4'-hydroxyl positions. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phospho-5'-adenylyl sulfate (B86663) (PAPS) to the hydroxyl group of the phenolic acid. nih.gov Sulfation is a key pathway for the metabolism of many flavonoids, with a preference for the 4'-hydroxyl position. nih.gov

Methylation: Catechol-O-methyltransferase (COMT) can catalyze the methylation of hydroxyl groups. nih.gov While less is known specifically for 2-(4-hydroxyphenyl)propanoic acid, methylation is a recognized metabolic route for other dietary polyphenols and their metabolites. nih.gov

These metabolic transformations result in the circulation of various conjugated forms of the phenolic acid in the bloodstream before their eventual elimination.

The metabolism of 2-(4-hydroxyphenyl)propanoic acid can exhibit stereoselectivity. The molecule contains a chiral center at the second carbon of the propanoic acid side chain, meaning it can exist as two enantiomers: (R)-2-(4-hydroxyphenyl)propanoic acid and (S)-2-(4-hydroxyphenyl)propanoic acid.

Enzymatic processes, both microbial and human, can differentiate between these enantiomers. This can lead to the preferential formation or metabolism of one enantiomer over the other. For instance, specific enzymes may catalyze reactions at different rates for the (R) and (S) forms. While detailed studies on the stereospecific metabolism of 2-(4-hydroxyphenyl)propanoic acid are not extensively documented in the provided context, the principles of stereoselective drug metabolism are well-established and likely apply. The biological activities and pharmacokinetic profiles of the individual enantiomers could differ significantly.

Pharmacokinetic Studies

Pharmacokinetic studies focus on the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).

Absorption: Following its generation by the gut microbiota in the colon, 2-(4-hydroxyphenyl)propanoic acid is absorbed into the systemic circulation. nih.gov

Distribution: Once absorbed, the compound and its metabolites are distributed throughout the body via the bloodstream. It has been detected in various biofluids, including blood and urine. Within cells, it is thought to be primarily located in the cytoplasm.

Metabolism: As detailed in section 5.1.3, upon entering the circulation, 2-(4-hydroxyphenyl)propanoic acid undergoes extensive Phase II metabolism, primarily in the liver, leading to the formation of glucuronide and sulfate conjugates. nih.gov

Excretion: The conjugated metabolites, being more water-soluble, are efficiently eliminated from the body, primarily through the urine. The detection of 2-(4-hydroxyphenyl)propanoic acid in urine is a reliable indicator of its formation and absorption.

| Pharmacokinetic Parameter | Description |

|---|---|

| Absorption | Absorbed from the colon following microbial metabolism of dietary polyphenols. nih.gov |

| Distribution | Distributed via the bloodstream; detected in blood and urine. Primarily located in the cytoplasm at the cellular level. |

| Metabolism | Undergoes Phase II metabolism (glucuronidation, sulfation) in the liver. nih.gov |

| Excretion | Excreted primarily in the urine as conjugated metabolites. |

Bioavailability Assessments in Biological Systems

The bioavailability of 2-(4-Hydroxyphenyl)propanoic acid, a member of the phenylpropanoic acid class of organic compounds, has been confirmed through its detection in various biological fluids, including blood and urine. nih.govhmdb.ca This indicates that the compound is absorbed into the systemic circulation following its formation or administration.

While specific quantitative bioavailability studies on 2-(4-Hydroxyphenyl)propanoic acid are not extensively detailed in the reviewed literature, research on structurally related compounds provides valuable insights into the likely pharmacokinetic profile. For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a similar polyphenol metabolite, offers a model for understanding the absorption and bioavailability of this class of compounds. In a study involving Sprague-Dawley rats, orally administered HMPA was found to be rapidly absorbed, reaching maximum plasma concentrations within 15 minutes. nih.gov The study reported an absorption ratio of at least 1.2%, demonstrating that it is systemically available after oral ingestion. nih.gov

The detection of 2-(4-Hydroxyphenyl)propanoic acid in the cytoplasm further supports its ability to be absorbed and distributed within biological systems. hmdb.ca

Table 1: Bioavailability Data for a Structurally Related Compound

| Compound | Species | Time to Maximum Plasma Concentration (Tmax) | Absorption Ratio | Source |

|---|---|---|---|---|

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Sprague-Dawley Rats | 15 minutes | ≥1.2% | nih.gov |

Tissue Accumulation (e.g., Brain)

Once absorbed, the distribution of 2-(4-Hydroxyphenyl)propanoic acid to various tissues is a critical aspect of its pharmacokinetics. While direct studies on the tissue accumulation of 2-(4-Hydroxyphenyl)propanoic acid, particularly in the brain, are limited, research on related compounds offers valuable parallels.

The aforementioned study on HMPA in Sprague-Dawley rats investigated its distribution in various organs 6 hours after oral administration. nih.gov The findings revealed a wide tissue distribution, with the highest concentrations found in the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs. nih.gov This suggests that compounds of this nature are distributed throughout the body, with a tendency to accumulate in organs involved in metabolism and excretion.

Although the blood-brain barrier represents a significant challenge for the entry of many compounds into the central nervous system, the potential for neurodegenerative disease-related compounds to cross this barrier is an area of active research. nih.gov However, current literature does not provide specific data on the concentration or accumulation of 2-(4-Hydroxyphenyl)propanoic acid in brain tissue.

Table 2: Tissue Distribution Profile of a Structurally Related Compound

| Compound | Species | Organs of Distribution (in descending order of concentration) | Source |

|---|---|---|---|

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Sprague-Dawley Rats | Kidneys > Liver > Thoracic Aorta > Heart > Soleus Muscle > Lungs | nih.gov |

Biomarker Research

The presence and concentration of specific molecules in biological fluids can serve as indicators, or biomarkers, of normal biological processes, pathogenic processes, or responses to an exposure or intervention. Research into the biomarker potential of 2-(4-Hydroxyphenyl)propanoic acid and related compounds is an emerging field.

Identification as a Potential Urinary Biomarker of Exposure

Urinary biomarkers are particularly valuable for assessing exposure to xenobiotics due to the non-invasive nature of sample collection. mdpi.com For a compound to be a useful urinary biomarker of exposure, its presence and concentration in urine should correlate with the level of exposure to a specific external substance.

While 2-(4-Hydroxyphenyl)propanoic acid has been identified in human urine, its direct application as a biomarker for xenobiotic exposure is not yet established in the scientific literature. nih.govhmdb.ca However, research on a related, more complex compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid), has shown its potential as a urinary biomarker for human exposure to a class of synthetic phenolic antioxidants. nih.gov In one study, fenozan acid was detected in a high percentage of human urine samples, indicating widespread exposure to its parent compounds. nih.gov

This research on a structurally similar molecule suggests that 2-(4-Hydroxyphenyl)propanoic acid could potentially serve as a biomarker for exposure to precursor compounds that are metabolized to it, although specific parent compounds and the quantitative relationship between exposure and urinary excretion would need to be established through further research.

Table 3: Research on a Related Compound as a Urinary Biomarker

| Potential Biomarker | Parent Compound Class | Detection in Human Urine | Significance | Source |

|---|---|---|---|---|

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants | Detected in 88% of samples before hydrolysis and 98% after. | Indicates prevalent human exposure to the parent antioxidants. | nih.gov |

Environmental Research and Biotransformation of 2 4 Hydroxyphenyl Propanoic Acid

Occurrence as a Metabolite in Environmental Contexts

Degradation Product of Emerging Pollutants (e.g., Ibuprofen (B1674241), Bisphenol A)

2-(4-Hydroxyphenyl)propanoic acid has been identified as a metabolite in the degradation of several emerging pollutants, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The transformation of ibuprofen in the environment can occur through microbial action, where one of the degradation pathways involves the transformation of an intermediate into 2-(4-hydroxyphenyl)propanoic acid. mdpi.com This metabolic step is part of a larger process that ultimately breaks down the complex ibuprofen molecule into simpler, less harmful substances that can be integrated into central metabolic cycles. mdpi.com

The case of bisphenol A (BPA), a high-production-volume chemical used in the manufacturing of plastics, is more complex. While BPA undergoes biodegradation in the environment, studies have identified primary degradation products such as 2,2-bis(4-hydroxyphenyl)-1-propanol (B31107) and p-hydroxyacetophenone. nih.govmdpi.com Although a proposed degradation pathway for some bacteria suggests the formation of a 2-(4-hydroxyphenyl)-isopropyl cation, which is structurally similar, the direct transformation of BPA to 2-(4-hydroxyphenyl)propanoic acid is not explicitly documented in the provided research. ethz.ch The major metabolic route for BPA in some bacteria involves its conversion to 4-hydroxybenzoate (B8730719) and 4-hydroxyacetophenone. ethz.ch

The following table summarizes the role of 2-(4-Hydroxyphenyl)propanoic acid as a metabolite of these emerging pollutants.

| Emerging Pollutant | Role of 2-(4-Hydroxyphenyl)propanoic acid | Key Intermediates in Degradation Pathway |

| Ibuprofen | Direct metabolite | 2-hydroxyibuprofen |

| Bisphenol A | Not a directly confirmed metabolite | 2,2-bis(4-hydroxyphenyl)-1-propanol, p-hydroxyacetophenone |

Environmental Fate and Persistence

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For 2-(4-hydroxyphenyl)propanoic acid, its persistence is determined by its susceptibility to both biological and non-biological degradation processes.

Biodegradation Studies in Aquatic and Soil Environments

The biodegradation of organic compounds in aquatic and soil environments is a critical process for their removal. nih.gov Microorganisms in these environments possess a remarkable capacity to break down complex molecules. nih.gov While specific biodegradation studies on 2-(4-hydroxyphenyl)propanoic acid are not extensively detailed, the degradation of structurally similar compounds, such as other phenylpropanoic acids, has been investigated. For instance, bacteria isolated from wastewater treatment plants have shown the ability to mineralize 3-phenylpropanoic acid. nih.gov The degradation of such compounds often involves enzymatic actions that modify the molecule, making it more amenable to further breakdown. nih.gov The presence of functional groups like the hydroxyl and carboxylic acid groups on 2-(4-hydroxyphenyl)propanoic acid suggests its potential susceptibility to microbial attack in both aquatic and soil matrices. nih.govhmdb.ca

Fugacity Modeling and Environmental Partitioning

Fugacity models are valuable tools for predicting the environmental distribution of chemicals. ulisboa.ptresearchgate.net Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, helps to determine how a compound will partition between air, water, soil, and biota. ulisboa.pt For organic compounds like 2-(4-hydroxyphenyl)propanoic acid, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are crucial inputs for these models. mdpi.com Although a specific fugacity model for 2-(4-hydroxyphenyl)propanoic acid is not available, models developed for other organic pollutants, including phenolic compounds, indicate that substances with its characteristics would primarily partition into the aqueous phase due to its hydroxyl group and carboxylic acid functionality, which increase water solubility. ulisboa.ptmdpi.com

Susceptibility to Abiotic Degradation Processes

Abiotic degradation involves non-biological processes such as hydrolysis and photolysis. researchgate.net Hydrolysis is the breakdown of a compound due to its reaction with water, while photolysis is its degradation by light, particularly ultraviolet (UV) radiation from the sun. encyclopedia.pub The rate of these processes can be influenced by environmental factors like pH and temperature. nih.gov For phenolic compounds, photolysis can be a significant degradation pathway in the aqueous phase under natural sunlight. nih.gov The chemical structure of 2-(4-hydroxyphenyl)propanoic acid, containing a phenol (B47542) group, suggests a potential for photodegradation. hmdb.ca However, without specific experimental data, its stability against abiotic processes remains an area for further investigation.

The following table outlines the potential for different degradation processes for 2-(4-hydroxyphenyl)propanoic acid.

| Degradation Process | Description | Relevance for 2-(4-Hydroxyphenyl)propanoic acid |

| Biodegradation | Breakdown by microorganisms | Likely to occur in soil and water based on its structure and studies on similar compounds. |

| Hydrolysis | Breakdown by reaction with water | Potential degradation pathway, influenced by pH and temperature. |

| Photolysis | Breakdown by light | Potential degradation pathway due to the presence of a light-absorbing phenol group. |

Role in Microbial Degradation Pathways of Xenobiotics

Xenobiotics are foreign chemical substances found within an organism that are not normally naturally produced by or expected to be present within that organism. nih.gov Microorganisms play a crucial role in the detoxification of environments contaminated with xenobiotics through a variety of metabolic pathways. nih.gov 2-(4-Hydroxyphenyl)propanoic acid serves as an intermediate in the microbial degradation of more complex xenobiotics like ibuprofen. mdpi.com In these pathways, the initial breakdown of the parent compound leads to the formation of several intermediate metabolites. nih.gov The formation of 2-(4-hydroxyphenyl)propanoic acid represents a step where the original xenobiotic has been partially simplified. Subsequent microbial enzymes can then act on this intermediate, often by cleaving the aromatic ring, to further break it down into compounds that can enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. mdpi.com The study of such degradation pathways is essential for understanding the natural attenuation of pollutants and for developing bioremediation strategies. nih.gov

Advanced Analytical and Computational Research on 2 4 Hydroxyphenyl Propanoic Acid

Spectroscopic Characterization Techniques

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 2-(4-hydroxyphenyl)propanoic acid. The IR spectrum of this compound displays characteristic absorption bands. A very broad trough is typically observed in the range of 2500–3300 cm⁻¹, which is indicative of the O-H bond in the carboxylic acid group. shout.education Additionally, the presence of a strong absorption peak around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) bond of the carboxylic acid. shout.education The O-H bond of the phenolic group also gives rise to an absorption band, which can sometimes be obscured by the broad carboxylic acid O-H peak. shout.education

ChemicalBook provides reference spectra for 2-(4-hydroxyphenyl)propanoic acid, including IR and Raman data, which can be used for comparison and identification purposes. chemicalbook.com

Table 1: Key FTIR and Raman Peaks for 2-(4-Hydroxyphenyl)propanoic acid

| Functional Group | Spectroscopic Technique | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | FTIR | 2500–3300 (broad) |

| C=O (Carboxylic Acid) | FTIR | ~1700–1750 |

| O-H (Phenol) | FTIR | Variable, may overlap with acid O-H |

| C-H (Aromatic/Aliphatic) | FTIR/Raman | ~2850–3100 |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the number and types of protons in the 2-(4-hydroxyphenyl)propanoic acid molecule. The ¹H NMR spectrum provides distinct signals for the different proton environments.

The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. The proton of the carboxylic acid group (–COOH) is also found downfield. The protons of the ethyl group attached to the aromatic ring give rise to characteristic signals, with the methine (CH) proton appearing as a quartet and the methyl (CH₃) protons as a doublet. The phenolic hydroxyl (–OH) proton also produces a signal. chemicalbook.comchemicalbook.com

Table 2: ¹H NMR Chemical Shift Data for 2-(4-Hydroxyphenyl)propanoic acid

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | Varies | Multiplet |

| Carboxylic Acid Proton | Varies | Singlet |

| Methine Proton (CH) | Varies | Quartet |

| Methyl Protons (CH₃) | Varies | Doublet |

| Phenolic Proton (OH) | Varies | Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent used.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 2-(4-hydroxyphenyl)propanoic acid, with a molecular weight of approximately 166.17 g/mol , the molecular ion peak [M]⁺ can be observed. nih.gov

In negative ion mode electrospray ionization (ESI), the quasi-molecular ion [M-H]⁻ is often detected at an m/z of approximately 165. nih.govmassbank.eu The fragmentation pattern of 2-(4-hydroxyphenyl)propanoic acid in MS/MS experiments reveals characteristic losses. Common fragment ions observed include those resulting from the loss of the carboxyl group (COOH) and other cleavages within the molecule. nih.govmassbank.eulibretexts.org The fragmentation patterns can be complex and are influenced by the ionization method and collision energy. massbank.eumassbank.eu For instance, prominent peaks can be observed at m/z values corresponding to fragments like [M-H-COOH]⁻.

Table 3: Prominent Mass Spectrometry Peaks for 2-(4-Hydroxyphenyl)propanoic acid (Negative ESI)

| Ion | m/z |

| [M-H]⁻ | ~165 |

| [Fragment] | ~121 |

| [Fragment] | ~119 |

Note: The relative intensities of the fragment ions can vary based on the experimental conditions.

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation and quantification of 2-(4-hydroxyphenyl)propanoic acid from various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. For the analysis of 2-(4-hydroxyphenyl)propanoic acid by GC-MS, derivatization is often necessary to increase its volatility. The Human Metabolome Database provides predicted GC-MS spectra for both the non-derivatized and derivatized (with two trimethylsilyl (B98337) groups) forms of the compound. GC-MS has been utilized in the determination of various phytoconstituents from plant extracts, showcasing its utility in complex mixture analysis. thepharmajournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of 2-(4-hydroxyphenyl)propanoic acid. Various HPLC methods have been developed, often employing reverse-phase columns (like C18) and a mobile phase consisting of a mixture of an aqueous solution (often with a pH modifier like phosphoric acid) and an organic solvent (such as methanol (B129727) or acetonitrile). google.com Detection is commonly achieved using a UV detector, with the detection wavelength set at an appropriate value, for instance, 210 nm or 254 nm. google.comregistech.com The purity of 2-(4-hydroxyphenyl)propanoic acid is often assessed by HPLC, with some commercial sources reporting purities of ≥98.0%. sigmaaldrich.com

Table 4: Example HPLC Method Parameters for 2-(4-Hydroxyphenyl)propanoic acid Analysis

| Parameter | Condition |

| Column | (R,R) ULMO, 5 µm, 25 cm x 4.6 mm registech.com |

| Mobile Phase | (97/3) Hexane/Ethanol (B145695) + 0.1% TFA registech.com |

| Flow Rate | 1.5 mL/min registech.com |

| Detection | UV at 254 nm registech.com |

Note: HPLC conditions can be optimized and may vary depending on the specific application and instrumentation.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and interactions of molecules at an atomic level. For 2-(4-hydroxyphenyl)propanoic acid, these methods offer insights into its electronic structure, potential biological targets, and pharmacokinetic profile, guiding further experimental research.

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

Research on related structures provides a framework for understanding 2-(4-hydroxyphenyl)propanoic acid. For instance, a study on 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid utilized both DFT (at the B3LYP level) and HF methods with 6-31G* and 6-31G** basis sets to optimize the ground-state geometry and calculate vibrational wavenumbers. nih.govresearchgate.net The results indicated that the B3LYP method provided spectra in better agreement with experimental data than the HF methods. nih.govresearchgate.net Similar computational studies on other related molecules, such as 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, also demonstrated the superiority of DFT (B3LYP) over HF methods for predicting vibrational spectra. nih.gov

These computational approaches can elucidate key molecular features. For example, calculations on 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid using DFT and HF methods have been used to investigate molecular structure, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps. researchgate.net Such calculations provide preliminary information on molecular stability, reactivity, and potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Comparison of Computational Methods for Analyzing Propanoic Acid Derivatives

| Method | Basis Set | Application | Finding |

| Density Functional Theory (B3LYP) | 6-31G, 6-31G* | Optimization of ground-state geometries and calculation of vibrational wavenumbers for a fluorinated derivative. nih.gov | Calculated spectra showed good agreement with measured spectra, superior to HF methods. nih.gov |

| ab initio Hartree-Fock (HF) | 6-31G, 6-31G* | Optimization of ground-state geometries and calculation of vibrational wavenumbers for a fluorinated derivative. nih.gov | Less accurate in predicting vibrational spectra compared to B3LYP for this application. nih.gov |

This table is based on findings for the related compound 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid.

Molecular Docking Studies for Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule like 2-(4-hydroxyphenyl)propanoic acid might interact with a protein target.

While specific docking studies on 2-(4-hydroxyphenyl)propanoic acid are not detailed in the provided results, research on structurally similar compounds highlights the utility of this approach. For example, molecular docking has been employed to identify potential cyclooxygenase-2 (COX-2) inhibitors within the class of β-hydroxy-β-arylpropanoic acids. nih.govresearchgate.net In these studies, compounds were docked into the catalytic site of the COX-2 enzyme, and their binding energies were calculated to predict inhibitory potential. nih.govresearchgate.net The results indicated that certain β-hydroxy-β-arylpropanoic acids could be potent anti-inflammatory agents acting through COX-2 inhibition. nih.govresearchgate.net

Similarly, docking studies have been crucial in identifying 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer agents. nih.gov This research demonstrates that the hydroxyphenyl-containing scaffold can be a foundation for developing compounds with specific biological activities. nih.gov The process involves docking candidate molecules into the active site of a target protein, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), to predict binding affinity and interaction modes, which are often validated through molecular dynamics simulations. mdpi.com

In Silico Prediction of ADME Parameters